molecular formula C13H11ClN2O3 B14114259 (E)-3-((2-(4-chlorophenyl)hydrazono)methyl)-4-hydroxy-6-methyl-2H-pyran-2-one

(E)-3-((2-(4-chlorophenyl)hydrazono)methyl)-4-hydroxy-6-methyl-2H-pyran-2-one

Katalognummer: B14114259
Molekulargewicht: 278.69 g/mol
InChI-Schlüssel: WESUYTAMNDDMTJ-CHHVJCJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyranone ring, a chlorophenyl group, and a hydrazone linkage. Its molecular formula is C14H13ClN2O3, and it has a molecular weight of 292.72 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzymatic activities or disrupt cellular processes. Additionally, its chlorophenyl group may interact with biological membranes, affecting their integrity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-4-hydroxy-6-methyl-2H-pyran-2-one lies in its specific structural features, such as the combination of a pyranone ring with a hydrazone linkage and a chlorophenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H11ClN2O3

Molekulargewicht

278.69 g/mol

IUPAC-Name

3-[(Z)-[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7-

InChI-Schlüssel

WESUYTAMNDDMTJ-CHHVJCJISA-N

Isomerische SMILES

CC1=CC(=C(C(=O)O1)/C=N\NC2=CC=C(C=C2)Cl)O

Kanonische SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.